N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine
Description
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine (CAS: 303094-67-9) is a guanidine derivative featuring a 4,6-dimethylpyrimidinyl group and a 2-(trifluoromethyl)phenyl substituent. It has been identified as a Rac1 inhibitor, with applications in biochemical research targeting cytoskeletal dynamics and cancer metastasis . Its molecular formula is C₁₄H₁₄F₃N₅, and its molecular weight is 321.3 g/mol. The compound exhibits moderate lipophilicity due to the trifluoromethyl group and the aromatic pyrimidine ring, which influence its pharmacokinetic properties .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZGMANANMSUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N’-[2-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-pyrimidinyl)-N’-[2-(trifluoromethyl)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Potassium Ion Channel Modulation
DMPPYG acts as a guanylating agent that binds to potassium ion channels. This binding can influence the electrical activity of cells, making it significant in studies related to cardiac and neurological functions. Research indicates that it may have potential therapeutic effects in conditions where potassium channel modulation is beneficial, such as arrhythmias and certain types of epilepsy .
2. Anticancer Research
Preliminary studies suggest that DMPPYG may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapeutics. Case studies have shown promising results in vitro, indicating that it could inhibit the growth of various cancer cell lines .
Biochemical Applications
1. Enzyme Inhibition Studies
DMPPYG has been utilized in enzyme inhibition studies, particularly involving guanylate cyclase. Its structural features allow it to act as an inhibitor, providing insights into enzyme mechanisms and potential drug development .
2. Binding Affinity Studies
The compound's interaction with various biomolecules has been studied to assess its binding affinity and specificity. These studies are crucial for understanding how DMPPYG can be optimized for therapeutic use or as a biochemical tool.
Materials Science Applications
1. Development of Functionalized Materials
DMPPYG has potential applications in the development of functionalized materials due to its unique chemical structure. Researchers are exploring its use in creating materials with specific electrical or optical properties, which could be useful in electronics or photonics .
Safety and Toxicity
While DMPPYG shows promise in various applications, safety assessments indicate that it is toxic if swallowed and can cause serious eye irritation. Proper handling and safety protocols are essential when working with this compound .
Summary of Case Studies
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N’-[2-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s analogs differ in substituent positions, functional groups, and heterocyclic systems. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4,6-dimethyl-2-pyrimidinamine and 2-(trifluoromethyl)phenyl isothiocyanate in the presence of a base (e.g., triethylamine). Key optimization steps include:
- Temperature control : Maintaining 90–95°C to enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substitution patterns (e.g., methyl groups at pyrimidinyl C4/C6 and trifluoromethylphenyl C2) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 353.15) .
- HPLC : Assess purity (>99%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What experimental strategies are employed to investigate its interaction with biological targets (e.g., Rac1 inhibition)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) to Rac1 protein .
- Cellular assays : Use HEK293T cells transfected with Rac1-GFP to monitor inhibition via fluorescence polarization .
- Docking studies : Molecular modeling (AutoDock Vina) predicts binding poses in Rac1’s active site .
Q. How can conflicting data on its biological activity (e.g., cytotoxicity vs. specificity) be resolved?
- Methodological Answer :
- Dose-response curves : Determine IC values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Metabolic stability assays : Use liver microsomes to evaluate degradation pathways that may affect activity .
Q. What structure-activity relationship (SAR) insights guide the optimization of its pharmacological profile?
- Methodological Answer :
- Substituent variation : Replace the trifluoromethyl group with Cl or Br to modulate lipophilicity (logP) and membrane permeability .
- Pyrimidine ring modifications : Introduce electron-withdrawing groups (e.g., NO) at C4/C6 to enhance target affinity .
- Guanidine core alterations : Replace with thiourea to reduce basicity and mitigate off-target effects .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves and fume hoods due to acute toxicity (H302: harmful if swallowed) .
- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic fumes .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
